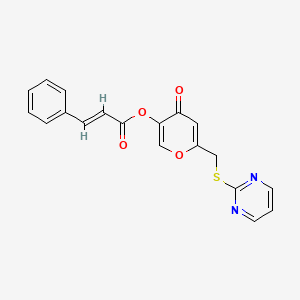

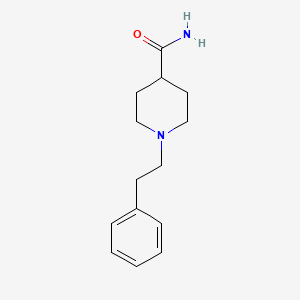

![molecular formula C19H20N4O4S B2511829 N-[5-(2,4-二甲苯基)-1,3,4-恶二唑-2-基]-4-(二甲基氨磺酰)苯甲酰胺 CAS No. 891144-82-4](/img/structure/B2511829.png)

N-[5-(2,4-二甲苯基)-1,3,4-恶二唑-2-基]-4-(二甲基氨磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process includes the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-oxadiazole ring, which is a heterocyclic compound . The compound also contains dimethylsulfamoyl and benzamide groups.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.642, and it has a molar refractivity of 123.9±0.4 cm³ . The compound has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its polar surface area is 114 Ų, and it has a polarizability of 49.1±0.5 10^-24 cm³ . The compound has a surface tension of 62.4±3.0 dyne/cm and a molar volume of 343.0±3.0 cm³ .科学研究应用

抗癌应用

具有1,3,4-恶二唑衍生物的化合物已被设计、合成并评估其抗癌活性。Ravinaik 等人(2021 年)的一项研究探索了带有 1,3,4-恶二唑部分的取代苯甲酰胺的合成,并评估了它们对多种癌细胞系的抗癌活性。一些衍生物表现出比参考药物依托泊苷更高的抗癌活性,表明它们作为抗癌剂的潜力 Ravinaik 等人,2021 年。

抗菌和抗氧化活性

结合 1,3,4-恶二唑衍生物的化合物在抗菌和抗氧化研究中显示出前景。Karanth 等人(2019 年)合成了 4,5-二氢-1,3,4-恶二唑-2-硫酮衍生物并评估了它们的生物活性。合成的化合物表现出显着的抗菌和有效的抗氧化活性,突出了它们在解决微生物感染和氧化应激方面的潜力 Karanth 等人,2019 年。

材料科学应用

已研究在聚酰胺中加入 1,3,4-恶二唑单元以开发具有所需性质的材料。Sava 等人(2003 年)报道了合成含有 1,3,4-恶二唑或苯腈单元的新型芳香族聚酰胺,这些聚酰胺在某些溶剂中表现出良好的热稳定性和溶解性。这些聚合物可以铸造成薄而柔韧的薄膜,具有显着的拉伸强度、模量和蓝色荧光,表明在材料科学和光电子学中的应用 Sava 等人,2003 年。

抗真菌活性

已合成源自 4-甲苯磺酰胺并结合 1,3,4-恶二唑结构的化合物,并评估了它们的抗真菌活性。Khodairy 等人(2016 年)发现这些新合成的化合物表现出良好的抗真菌活性,表明它们在开发新型抗真菌剂中的潜在用途 Khodairy 等人,2016 年。

属性

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-12-5-10-16(13(2)11-12)18-21-22-19(27-18)20-17(24)14-6-8-15(9-7-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDGGYLWWNQPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2511746.png)

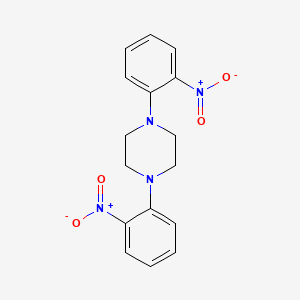

![2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2511750.png)

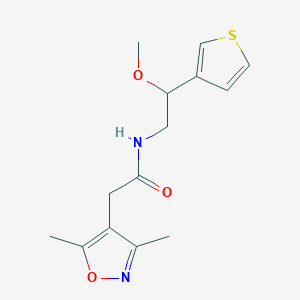

![N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2511753.png)

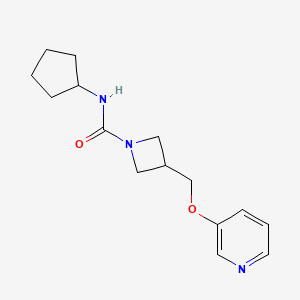

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)

![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)